molecular formula C23H24F2 B12555179 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene CAS No. 151105-71-4

1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene

Cat. No.: B12555179
CAS No.: 151105-71-4
M. Wt: 338.4 g/mol
InChI Key: HQXQANCOVMXZBR-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a phenyl ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethynyl Linkage: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Propylcyclohexyl Group: This step involves the Friedel-Crafts alkylation reaction, where the propylcyclohexyl group is attached to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has several scientific research applications:

    Material Science: Used in the development of advanced materials with unique electronic and optical properties.

    Liquid Crystal Technology: Employed in the formulation of liquid crystal displays (LCDs) due to its ability to modulate light.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive molecules.

    Environmental Science: Studied for its behavior and fate in the environment, particularly its persistence and bioaccumulation.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to specific sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
  • 1,3-Difluoro-5-{[4-(4-butylcyclohexyl)phenyl]ethynyl}benzene
  • 1,3-Difluoro-5-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene

Uniqueness

1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and liquid crystal technology.

Properties

CAS No.

151105-71-4

Molecular Formula

C23H24F2

Molecular Weight

338.4 g/mol

IUPAC Name

1,3-difluoro-5-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C23H24F2/c1-2-3-17-6-10-20(11-7-17)21-12-8-18(9-13-21)4-5-19-14-22(24)16-23(25)15-19/h8-9,12-17,20H,2-3,6-7,10-11H2,1H3

InChI Key

HQXQANCOVMXZBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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